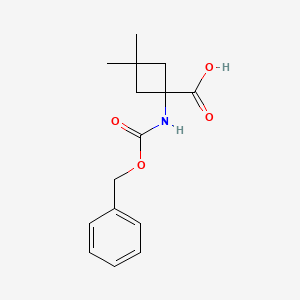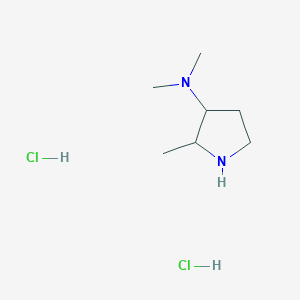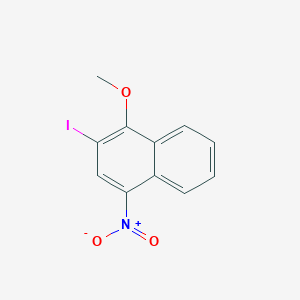
2-Iodo-1-methoxy-4-nitronaphthalene
Vue d'ensemble
Description
2-Iodo-1-methoxy-4-nitronaphthalene is a chemical compound with the molecular formula C11H8INO3 . It has a molecular weight of 329.09 g/mol . The IUPAC name for this compound is 2-iodo-1-methoxy-4-nitronaphthalene .
Molecular Structure Analysis
The molecular structure of 2-Iodo-1-methoxy-4-nitronaphthalene consists of an aromatic naphthalene ring substituted with an iodine atom, a methoxy group, and a nitro group . The exact mass of the molecule is 328.95489 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.09 g/mol and an exact mass of 328.95489 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 268 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Applications De Recherche Scientifique
Antimicrobial Properties : Nitronaphthalenes, closely related to 2-Iodo-1-methoxy-4-nitronaphthalene, have been identified for their considerable antibacterial, antifungal, and antialgal properties. These compounds were isolated from an endophytic fungus and their structures were confirmed through chemical synthesis (Krohn et al., 2008).
Synthesis of Binaphthyls : 1-Methoxy-2-nitronaphthalene, a compound similar to 2-Iodo-1-methoxy-4-nitronaphthalene, has been used in the synthesis of 2-nitro-1,1'-binaphthyls through nucleophilic aromatic substitution. This process demonstrates its utility in organic synthesis and the potential for creating chiral compounds (Hattori et al., 2002).
Chemical Reactions Under Basic Conditions : Studies have shown that compounds like 4-methoxy-1-nitronaphthalene react with dimethyl phosphite under basic conditions, yielding various naphthalene derivatives. This highlights the reactive nature of these compounds under certain chemical conditions (Danikiewicz & Mąkosza, 1987).
Photochemical Studies : Research involving 1-methoxy-4-nitronaphthalene has contributed to understanding the photochemical behavior of nitronaphthalenes. Studies using time-resolved UV–vis spectroscopy have provided insights into the triplet state reactions and photoreduction mechanisms of these compounds (Görner, 2002).
Excited-State Dynamics : The excited-state dynamics of nitronaphthalenes, including 1-methoxy-4-nitronaphthalene, have been extensively studied. These studies help in understanding the interplay between substituents and solvent effects on the excited-state energies and photoinduced pathways of these compounds (Collado-Fregoso et al., 2009).
Atmospheric Chemistry and Environmental Impact : Research has also been conducted on the photochemical smog mechanism and atmospheric partitioning involving nitronaphthalenes. Such studies are crucial for understanding the environmental impact and behavior of these compounds in atmospheric conditions (Feilberg et al., 1999).
Reduction Behavior and Potential Applications in Battery Technology : The reduction behavior of compounds like 1-nitronaphthalene has been explored for potential applications in battery technology, specifically as a cathode material in magnesium reserve batteries. Such studies underscore the versatility of these compounds in various applications (Thirunakaran et al., 1996).
Trace Detection in Environmental Samples : Techniques like polarography and voltammetry have been utilized to detect trace amounts of nitronaphthalenes in environmental samples like drinking and river water. This demonstrates the importance of these compounds in environmental monitoring (Pecková et al., 2005).
Mécanisme D'action
Target of Action
It’s known that nitronaphthalenes, a class of compounds to which 2-iodo-1-methoxy-4-nitronaphthalene belongs, interact with amines .
Mode of Action
The mode of action of 2-Iodo-1-methoxy-4-nitronaphthalene involves photoinduced reactions. When exposed to laser pulses at 354 nm, nitronaphthalenes like 2-Iodo-1-methoxy-4-nitronaphthalene undergo electron transfer from di- and trialkylamines to their triplet state . This electron transfer yields nitronaphthalene radical anions .
Biochemical Pathways
The formation of nitronaphthalene radical anions suggests that redox reactions and electron transfer pathways may be involved .
Pharmacokinetics
Its molecular weight of 32909059 might suggest potential bioavailability, as compounds with a molecular weight under 500 are generally considered to have good bioavailability.
Result of Action
The result of the action of 2-Iodo-1-methoxy-4-nitronaphthalene involves the formation of nitronaphthalene radical anions and nitronaphthalene radicals . These radicals can further react via second-order termination, yielding nitrosonaphthalenes and other products .
Action Environment
The action of 2-Iodo-1-methoxy-4-nitronaphthalene is influenced by environmental factors such as the presence of water and oxygen, and the concentration of amines . For instance, the rate constant of quenching of the nitronaphthalene triplet state by the amines is close to the diffusion-controlled limit in deoxygenated acetonitrile and smaller in the presence of water .
Propriétés
IUPAC Name |
2-iodo-1-methoxy-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11-8-5-3-2-4-7(8)10(13(14)15)6-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSOITAPPJSAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



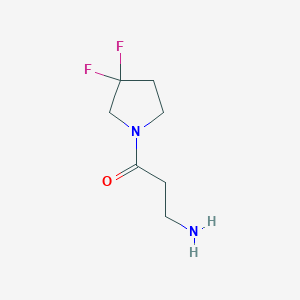

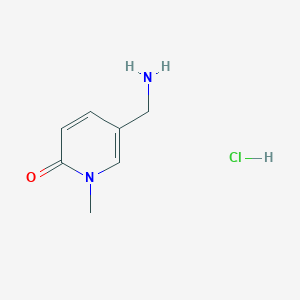
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
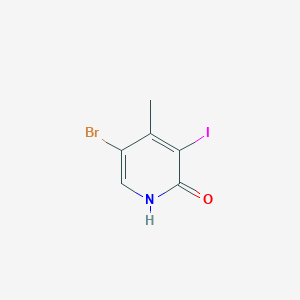
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
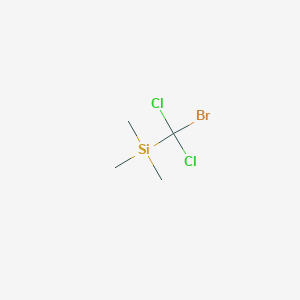
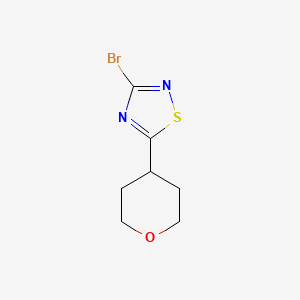
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)

